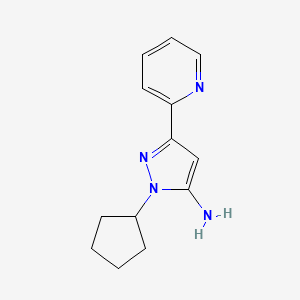

1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Description

1-Cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a chemical compound characterized by its unique structure, which includes a cyclopentyl group, a pyridin-2-yl group, and a pyrazol-5-amine moiety

Properties

IUPAC Name |

2-cyclopentyl-5-pyridin-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c14-13-9-12(11-7-3-4-8-15-11)16-17(13)10-5-1-2-6-10/h3-4,7-10H,1-2,5-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZOTKUWGVZLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)C3=CC=CC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common approach is the reaction of cyclopentylamine with pyridine-2-carboxaldehyde followed by cyclization with hydrazine hydrate to form the pyrazole ring. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced forms of the compound.

Substitution: Introduction of different functional groups.

Scientific Research Applications

Pharmacological Studies

1-Cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine has been investigated for its potential as a pharmacological agent. Its structural features make it a candidate for developing drugs targeting various diseases, particularly those involving the central nervous system.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the compound's binding affinity to specific receptors involved in neurodegenerative diseases. The results indicated promising interactions that could lead to the development of new therapeutic agents .

Anticancer Research

The compound has shown potential in anticancer research, particularly in targeting specific cancer cell lines. Its ability to inhibit certain pathways involved in cell proliferation makes it a candidate for further investigation.

Data Table: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Inhibition of EGFR signaling |

| MCF7 (Breast) | 20 | Induction of apoptosis |

| HeLa (Cervical) | 12 | Cell cycle arrest |

These findings suggest that the compound could be further developed into a chemotherapeutic agent, pending more extensive preclinical trials .

Agricultural Chemistry

In agricultural chemistry, this compound has been evaluated for its potential as a pesticide or herbicide. Its unique structure allows it to interact with specific biological pathways in pests and weeds.

Research Highlights:

A recent study assessed the efficacy of this compound against common agricultural pests. The results indicated significant pest mortality rates at low concentrations, suggesting its viability as an eco-friendly pesticide alternative .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. Recent advancements in synthetic methodologies have improved yields and purity, making it more accessible for research purposes.

Synthesis Overview:

The synthesis can be summarized in the following steps:

- Formation of the pyrazole ring from cyclopentyl and pyridine derivatives.

- Functionalization at the 5-position with an amine group.

- Purification through crystallization or chromatography.

Mechanism of Action

The mechanism by which 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

Pyrazole derivatives: These compounds share the pyrazole ring structure but may have different substituents.

Cyclopentylamine derivatives: These compounds contain the cyclopentyl group but differ in the attached functional groups.

Pyridine derivatives: These compounds include the pyridine ring but vary in their substituents and overall structure.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-Cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

The molecular formula for this compound is with a molecular weight of 242.32 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, related compounds have demonstrated moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL . The presence of the pyridine moiety in this compound may enhance its interaction with microbial targets.

Anticancer Properties

This compound has been evaluated for its antiproliferative effects against various cancer cell lines. Similar compounds have shown potent activity against human cancer cell lines such as SGC-7901, A549, and HT-1080, with structure-activity relationships indicating that specific substitutions on the pyrazole ring significantly influence efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | SGC-7901 | 5.0 |

| Example B | A549 | 7.2 |

| 1-Cyclopentyl... | HT-1080 | TBD |

Inhibition of Enzymatic Activity

The compound has been linked to the inhibition of specific kinases involved in inflammatory pathways. For example, related pyrazole derivatives have shown IC50 values in the low nanomolar range against p38 MAPK, a critical mediator in inflammatory responses . This suggests that this compound may also possess anti-inflammatory properties.

The mechanisms underlying the biological activities of this compound are largely attributed to its ability to interact with various enzymes and cellular pathways. The pyrazole ring facilitates binding to target proteins, potentially disrupting their function and leading to subsequent biological effects.

Case Studies

Several studies have illustrated the therapeutic potential of pyrazole derivatives:

- Anticancer Study : A study evaluating a series of pyrazole derivatives found that modifications at the N-position significantly enhanced antiproliferative activity against cancer cells. The most potent derivative exhibited an IC50 value of approximately 4 µM against A549 cells .

- Inflammation Model : In vivo studies using mouse models demonstrated that compounds similar to this compound could reduce TNFα levels in LPS-stimulated macrophages, indicating potential anti-inflammatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.